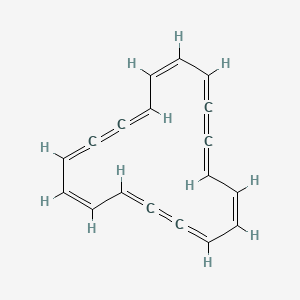
CID 101699607
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 101699607 is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 101699607 typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triple bonds. The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
CID 101699607 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
CID 101699607 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of CID 101699607 involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
- (1Z,3E,7Z,9E,13Z,15E)-1,10-Diisopropyl-4,7,13,16-tetraphenyl-1,3,7,9,13,15-cyclooctadecahexaene-5,11,17-triyne
- (1Z,3E,7E)-1,7-Dimethyl-1,3,7-cyclodecatriene
Uniqueness
CID 101699607 is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial applications.
Properties
CAS No. |
18550-71-5 |
|---|---|
Molecular Formula |
C18H12 |
Molecular Weight |
228.294 |
IUPAC Name |
(5Z,11Z,17Z)-cyclooctadeca-1,2,3,5,7,8,9,11,13,14,15,17-dodecaene |
InChI |
InChI=1S/C18H12/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-4,9-16H/b2-1-,3-1?,4-2?,11-9?,12-10?,13-11-,14-12-,15-13?,16-14? |
InChI Key |
JOTWFOQGIKXOOF-MXXMARJVSA-N |
SMILES |
C1=CC=C=C=CC=CC=C=C=CC=CC=C=C=C1 |
Synonyms |
(1Z,3E,7Z,9E,13Z,15E)-1,3,7,9,13,15-Cyclooctadecahexene-5,11,17-triyne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


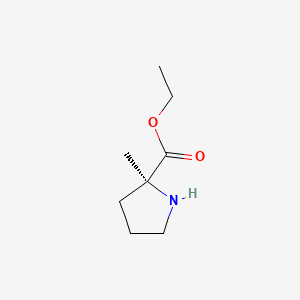
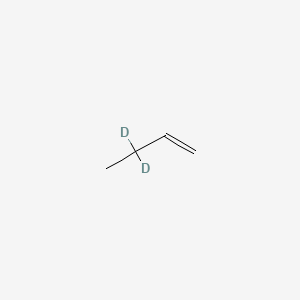



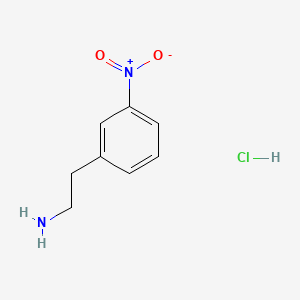


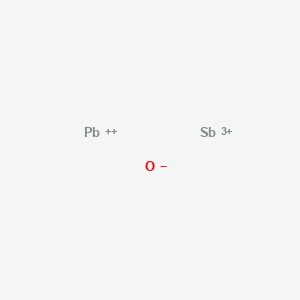
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
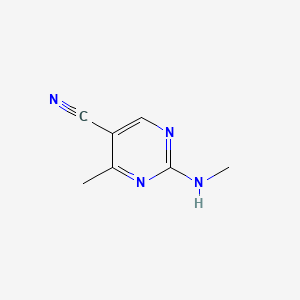
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/new.no-structure.jpg)
![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
